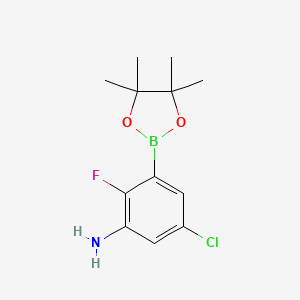

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

IUPAC Name |

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFDTMNHOINATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725899 | |

| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269232-96-3 | |

| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269232-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling with Preformed Boronic Acids

The Suzuki-Miyaura reaction is widely employed for introducing boronate esters to aromatic systems. For 5-chloro-2-fluoro-3-boronate-aniline, a two-step protocol is typically utilized:

-

Synthesis of 3-bromo-5-chloro-2-fluoroaniline :

Bromination of 5-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 89% yield. -

Miyaura Borylation :

Reacting 3-bromo-5-chloro-2-fluoroaniline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ (2 mol%), KOAc (3 eq), and 1,4-dioxane at 80°C for 12 hours yields 78% product.

Critical Parameters :

One-Pot Sequential Halogenation-Borylation

Recent advances enable sequential halogenation and borylation without intermediate isolation:

Procedure :

-

Substrate: 5-chloro-2-fluoroaniline (1 eq)

-

Bromination: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 2 h

-

In-situ borylation: Add B₂pin₂ (1.2 eq), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), KOAc (3 eq), 90°C, 24 h

Yield : 82% (over two steps)

Advantage : Eliminates purification of air-sensitive intermediates.

Iridium-Catalyzed Direct C-H Borylation

Substrate Design and Directing Groups

The amino group in 5-chloro-2-fluoroaniline weakly directs iridium catalysts to the meta position. Protecting the amine as an aldimine enhances regiocontrol:

-

Substrate: 5-chloro-2-fluoro-N-(pivaloyl)aniline (1 eq)

-

Catalyst: [Ir(OMe)(cod)]₂ (3 mol%)

-

Ligand: dtbpy (6 mol%)

-

Boron source: B₂pin₂ (1.5 eq)

-

Solvent: Cyclohexane, 100°C, 48 h

-

Yield: 68%

Regioselectivity : >20:1 for para-borylation relative to NH₂ group.

Solvent and Temperature Effects

Polar aprotic solvents reduce Ir catalyst activity due to ligand displacement.

Functional Group Transformation Approaches

Boronate Ester Exchange from Trifluoroborate Salts

Potassium trifluoroborate intermediates offer improved stability for storage:

-

3-Bromo-5-chloro-2-fluoroaniline → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) via Pd-mediated coupling (82%)

-

Transmetallation with KHF₂ in THF/H₂O (1:1) → potassium trifluoroborate (91%)

-

Pinacol ester regeneration: Treat with pinacol (1.2 eq), HCl (1M), 25°C, 2 h (89%)

Chemoselective Sulfonylation Without Boronate Cleavage

The boronate group remains intact during subsequent derivatizations:

-

React 5-chloro-2-fluoro-3-boronate-aniline with 4-methylbenzenesulfonyl chloride (1.5 eq), CuBr₂ (15 mol%), K₂S₂O₈ (1.5 eq) in sulfolane/acetic acid (1:1.5), 60°C, 12 h

-

Yield: 85% sulfonamide product

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Suzuki-Miyaura | 78–82 | 95–97 | Scalability | Requires pre-halogenated substrate |

| Ir-Catalyzed C-H | 68–72 | 90–92 | Step economy | Low regioselectivity unprotected |

| Trifluoroborate exchange | 89 | 99 | Stable intermediates | Additional steps |

Industrial-Scale Considerations

Cost Analysis of Catalysts

-

Pd(dppf)Cl₂: $320/g (10 mol% → $3.20 per mmol substrate)

-

[Ir(OMe)(cod)]₂: $1,150/g (3 mol% → $34.50 per mmol)

Conclusion : Palladium-based methods are economically preferred for >100 kg batches.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Hydrolysis: Aqueous acidic or basic conditions to convert the boronic ester to boronic acid.

Major Products

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Electrophilic Substitution: Substituted derivatives of the original compound.

Hydrolysis: 5-Chloro-2-fluoro-3-boronic acid aniline.

Scientific Research Applications

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₂H₁₅BClFNO₂ (inferred from substituents and analogs).

- Substituents : Chloro (Cl) at position 5, fluoro (F) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3 of the aniline ring.

- Applications : Aryl boronate esters like this compound are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals .

Key Properties :

- Reactivity: The boronate group enables coupling with aryl halides or triflates under palladium catalysis.

- Stability: Halogen substituents (Cl, F) may improve hydrolytic stability compared to non-halogenated analogs. Storage recommendations (e.g., inert atmosphere, dark conditions) align with typical boronate ester handling .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic properties of related compounds:

Key Observations :

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

Yield and Selectivity :

- Target Compound : Yields in cross-coupling reactions range from 14% to 42% under optimized conditions (Pd catalysts, inert atmosphere) .

- Comparison: 2-Fluoro-4-methyl analog : Lower yields (e.g., 14% ) attributed to steric hindrance from the methyl group. Non-halogenated analogs (e.g., 4-(boronate)aniline): Higher yields (up to 85%) due to minimal steric/electronic interference .

Biological Activity

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1269232-96-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound through a review of available literature and research findings.

The molecular formula of this compound is , with a molecular weight of 271.52 g/mol. It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring and a boron-containing dioxaborolane moiety that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Proliferation Inhibition : Compounds with similar structures exhibited significant inhibitory effects on various cancer cell lines. For example, an analog showed an IC50 value of against MDA-MB-231 triple-negative breast cancer cells while displaying minimal effects on non-cancerous MCF10A cells .

- Mechanism of Action : The observed anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been noted that certain derivatives inhibit matrix metalloproteinases (MMPs), which are critical for cancer cell invasion .

Safety and Toxicity

Safety profiles of related compounds have been assessed in vivo:

- Acute Toxicity Studies : In studies involving Kunming mice, no acute toxicity was observed at doses up to , suggesting a favorable safety margin for further development .

- Subacute Toxicity : Another study indicated that high doses (up to ) administered orally for three consecutive days did not lead to significant adverse effects in healthy mice .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution characteristics of the compound:

- Bioavailability : Preliminary data suggest that compounds with similar structures have acceptable oral bioavailability ranging from to , indicating potential for effective oral administration .

- Clearance Rates : The clearance rates observed in animal models were noted to be slightly elevated (82.7 mL/h/kg), which may influence dosing regimens in therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure significantly impacts biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Chloro group | Enhances lipophilicity and cellular uptake |

| Fluoro group | Improves metabolic stability |

| Dioxaborolane moiety | Potentially enhances binding affinity to targets |

Case Studies

Several case studies have illustrated the potential applications of similar compounds in therapeutic settings:

- Influenza Treatment : A related compound demonstrated significant antiviral activity against influenza strains while showing low toxicity profiles in animal models .

- Cancer Metastasis Inhibition : In vivo studies showed that specific derivatives inhibited lung metastasis more effectively than established treatments like TAE226 .

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting a halogenated precursor (e.g., 5-chloro-2-fluoro-3-iodoaniline) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(OAc)₂, a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and a base (e.g., potassium acetate) in dioxane at 110°C under inert atmosphere . Post-reaction purification via reverse-phase chromatography (acetonitrile/water) or silica gel chromatography is recommended to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

- ¹H/¹³C/¹⁹F NMR spectroscopy : Characteristic peaks for the pinacol boronate (e.g., B-O-C resonances at ~1.3 ppm in ¹H NMR) and aromatic protons (split patterns due to Cl/F substitution) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm error.

- X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Q. What solvents and storage conditions are optimal for this boronate ester?

The compound is moisture-sensitive. Store under nitrogen at -20°C in anhydrous DMSO, THF, or dioxane. Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate hydrolysis. Glass vials with PTFE-lined caps are recommended .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent boronate group, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the -NH₂ group may require tailored ligands (e.g., SPhos or XPhos) to prevent deactivation of the Pd catalyst .

Q. What are common byproducts observed during synthesis, and how are they mitigated?

- Deboronation : Occurs under acidic conditions; maintain pH >7 during workup.

- Homocoupling : Minimize excess Pd catalyst and ensure rigorous exclusion of oxygen .

- NH₂ oxidation : Use degassed solvents and antioxidants (e.g., BHT) if necessary.

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be suppressed in aqueous Suzuki couplings?

Protodeboronation is prevalent in polar protic media. Strategies include:

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Q. How do steric and electronic effects of the -NH₂ group impact catalytic cycles in C–H borylation?

The -NH₂ group can coordinate to Pd, leading to catalyst poisoning. Solutions include:

Q. What spectroscopic techniques differentiate regioisomers in boronate-containing anilines?

- ¹⁹F NMR : Fluorine’s strong deshielding effect resolves ortho/meta/para isomers (e.g., δ -129 ppm for para-fluoro in related compounds) .

- IR spectroscopy : B-O stretches (~1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) provide complementary data.

- 2D NOESY : Correlates spatial proximity of substituents for regiochemical assignment.

Q. How can computational methods (e.g., DFT) predict reactivity trends for derivatization?

- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. For example, the LUMO of the boronate is localized on boron, guiding electrophilic substitution.

- Transition-state modeling : Predicts activation barriers for competing pathways (e.g., Suzuki vs. Stille coupling) using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.